4-(2-(Trichlorosilyl)ethyl)phenyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-trichlorosilylethyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-4-2-9(3-5-10)6-7-16(11,12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAGADBUIGUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Trichlorosilyl Ethyl Phenyl Acetate
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 4-(2-(trichlorosilyl)ethyl)phenyl acetate (B1210297) reveals two primary disconnection points, suggesting two main convergent synthetic pathways.
Disconnection A (C-O Ester Bond): The first logical disconnection is at the ester linkage. Cleavage of the acetyl group's C-O bond points to 4-(2-(trichlorosilyl)ethyl)phenol and an acetylating agent (such as acetic anhydride (B1165640) or acetyl chloride) as the immediate precursors. This strategy focuses on first establishing the ethyl-trichlorosilyl moiety on the phenol (B47542) ring, followed by a final esterification step.
Disconnection B (Si-C Bond): The second key disconnection is the silicon-carbon bond of the ethyl group. This bond is typically formed via hydrosilylation. This disconnection leads to 4-acetoxystyrene (B54282) and trichlorosilane (B8805176) (HSiCl₃) as the key precursors. This pathway prioritizes the formation of the phenyl acetate functionality first, followed by the introduction of the trichlorosilyl (B107488) group onto the vinyl side chain.
Both strategies offer viable routes to the target compound, with the choice often depending on precursor availability, reaction scalability, and the desired control over selectivity and yield.
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. The chosen retrosynthetic route dictates which precursors are required.
Routes to Acetyl-Phenol Derivatives
The synthesis of acetyl-phenol precursors is fundamental, particularly for the pathway involving hydrosilylation as the final key step. The primary precursor needed for this route is 4-acetoxystyrene.
Synthesis of 4-Acetoxystyrene: 4-Acetoxystyrene is a stable monomer that can be prepared from p-vinylphenol. google.comgoogle.com However, p-vinylphenol itself can be unstable. google.com A more common and stable starting material is 4-hydroxycinnamic acid, which can be decarboxylated to form 4-vinylphenol (B1222589) in situ, followed by acetylation. chemicalbook.com A typical laboratory-scale synthesis involves the direct acetylation of 4-vinylphenol (also known as p-hydroxystyrene) using acetyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. chemicalbook.comchemicalbook.com To prevent polymerization of the vinyl group during the reaction, an inhibitor such as phenothiazine (B1677639) is often added. chemicalbook.com
Alternatively, another important precursor, 4-(2-hydroxyethyl)phenol (also known as Tyrosol), is central to the pathway where esterification is the final step. It can be synthesized through various methods, including the reduction of 4-hydroxyphenylacetic acid or via the nitration of 2-phenylethanol (B73330) followed by reduction and diazotization/hydrolysis. google.com A method involving the oxyalkylation of 2,6-di-tert-butylphenol (B90309) with ethylene (B1197577) oxide, followed by dealkylation, has also been reported to produce high-purity tyrosol. google.com
Approaches for Introducing the Ethyl-Trichlorosilyl Moiety
The formation of the silicon-carbon bond to create the ethyl-trichlorosilyl group is achieved through hydrosilylation. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. wikipedia.org
Hydrosilylation of Styrene (B11656) Derivatives: The key reaction in this approach is the addition of trichlorosilane (HSiCl₃) to a styrene derivative. For the synthesis of 4-(2-(trichlorosilyl)ethyl)phenyl acetate, this involves the hydrosilylation of 4-acetoxystyrene. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being widely used in industrial applications. wikipedia.org Palladium complexes are also effective and have been studied for the hydrosilylation of styrenes with trichlorosilane. nih.gov
The regioselectivity of the addition is a critical factor. For terminal alkenes like styrenes, the reaction generally yields the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.orgnih.gov This selectivity is crucial for obtaining the desired ethyl-silyl structure rather than the branched isomer. Iron and cobalt-based catalysts have also been explored as more sustainable alternatives to precious metals, demonstrating high activity and selectivity for the anti-Markovnikov hydrosilylation of styrene derivatives. acs.orgnih.gov
Direct Synthetic Pathways for Compound Formation
The final assembly of this compound can be executed via two primary pathways, dictated by the retrosynthetic disconnections.
Esterification Reactions and Optimization
This pathway begins with 4-(2-(trichlorosilyl)ethyl)phenol and introduces the acetyl group in the final step. Phenols are generally less nucleophilic than alcohols, and their esterification can require specific conditions for high yields. khanacademy.org
The O-acylation of the phenolic hydroxyl group can be achieved using standard acetylating agents. Common methods include:
Reaction with Acetic Anhydride: This reaction is often performed under basic conditions (e.g., with pyridine (B92270) or triethylamine) or can proceed under solvent- and catalyst-free conditions at moderate temperatures. mdpi.com
Reaction with Acetyl Chloride: This is a highly reactive agent, typically used with a stoichiometric amount of a non-nucleophilic base (like triethylamine) to scavenge the HCl generated during the reaction. researchgate.net
Catalytic Esterification: Various catalysts can promote the esterification of phenols. For instance, TiO₂ has been reported as an efficient, reusable catalyst for the reaction between phenols and acid chlorides under solvent-free conditions. Phase-transfer catalysts have also been used effectively in biphasic systems to achieve high yields of phenolic esters. researchgate.net
Optimization of this step involves selecting the appropriate acetylating agent and catalyst system to ensure complete conversion without promoting side reactions involving the sensitive trichlorosilyl group, which is susceptible to hydrolysis.
| Method | Acetylating Agent | Catalyst/Conditions | Yield | Reference |
| Solvent-Free | Acetic Anhydride | None, 60 °C | >99% (for phenol) | mdpi.com |
| Catalytic | Benzoyl Chloride | TiO₂, Solvent-Free, 25 °C | 92% (for phenyl benzoate) | |
| Phase Transfer | Aliphatic Acid Chlorides | Tetrabutylammonium (B224687) chloride, NaOH/DCM | Good to Quantitative | researchgate.net |
| Base Promoted | Acetyl Chloride | Triethylamine, -5 to 20 °C | 87.7% (for 4-acetoxystyrene) | chemicalbook.com |
This table displays data for general phenol acetylation reactions, which are analogous to the final step in this synthetic pathway.
Silicon-Carbon Bond Formation Strategies
This alternative and powerful pathway involves the hydrosilylation of 4-acetoxystyrene with trichlorosilane. This approach benefits from the stability and commercial availability of the acetylated precursor. chemicalbook.com
The reaction involves adding trichlorosilane across the vinyl group of 4-acetoxystyrene in the presence of a catalyst. The prevalent mechanism for this transformation is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride bond, and finally, reductive elimination to yield the alkylsilane product. wikipedia.org
A variety of catalysts can be employed for this transformation:
Platinum Catalysts: Speier's and Karstedt's catalysts are highly effective for hydrosilylation. wikipedia.org
Palladium Catalysts: Palladium complexes, particularly those with phosphine (B1218219) ligands, are known to catalyze the hydrosilylation of styrene derivatives with high regioselectivity for the benzylic silane (B1218182), though this represents the Markovnikov adduct. nih.govscientificspectator.com For the desired anti-Markovnikov product, catalyst choice is critical.
Base Metal Catalysts: More recently, complexes of cobalt, iron, and rhenium have been developed to catalyze the hydrosilylation of styrenes, often with excellent selectivity for the linear anti-Markovnikov product. nih.govacs.orgresearchgate.net
The reaction conditions, including solvent, temperature, and catalyst loading, must be carefully controlled to maximize the yield of the desired linear product and minimize side reactions such as dehydrogenative silylation or polymerization of the styrene derivative. acs.org
| Catalyst Type | Example Catalyst | Regioselectivity | Reference |
| Platinum | Speier's Catalyst (H₂PtCl₆) | Typically Anti-Markovnikov | wikipedia.org |
| Rhenium | Re(CO)₅Br | Anti-Markovnikov | nih.gov |
| Cobalt | Co(acac)₂/dppf | Anti-Markovnikov | nih.gov |
| Iron | (COT)₂Fe / Adamantyl isocyanide | Anti-Markovnikov | acs.org |
| Palladium | Pd-phosphine complexes | Markovnikov (benzylic silane) | nih.govscientificspectator.com |
This table summarizes catalyst systems and their typical regioselectivity in the hydrosilylation of styrene derivatives.
Catalytic Approaches in Compound Synthesis
The synthesis of this compound is predominantly achieved through catalytic hydrosilylation. This process involves the addition of a silicon-hydrogen bond from trichlorosilane across the carbon-carbon double bond of 4-acetoxystyrene. The choice of catalyst is paramount as it dictates the reaction's efficiency, selectivity, and conditions.
Transition Metal-Catalyzed Coupling Reactions
Transition metal complexes are the most established and widely used catalysts for the hydrosilylation of alkenes, including styrene derivatives. springerprofessional.de The reaction is a cornerstone of organosilicon chemistry, providing an efficient method for forming stable carbon-silicon bonds. englelab.com Catalysts based on platinum, rhodium, palladium, and more recently, earth-abundant metals like cobalt and iron, have been extensively studied.
The general mechanism for this transformation, particularly with platinum-group metals, is often described by the Chalk-Harrod mechanism. englelab.comacs.org This process typically involves:
Oxidative addition of the hydrosilane (HSiCl₃) to the low-valent metal center.
Coordination of the alkene (4-acetoxystyrene) to the resulting metal-silyl-hydride complex.
Migratory insertion of the alkene into either the metal-hydride bond or the metal-silicon bond.
Reductive elimination of the final product, regenerating the active catalyst.
Platinum-based catalysts , such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are historically significant and still used in industrial applications for their high activity. englelab.comresearchgate.net They are particularly known for promoting the formation of the desired linear anti-Markovnikov product. researchgate.net Rhodium complexes are also highly effective, often demonstrating excellent efficiency and selectivity in the hydrosilylation of various alkenes. nih.govnih.govnih.gov
More recently, research has shifted towards catalysts based on more sustainable and cost-effective earth-abundant metals. ucsd.edursc.org Cobalt complexes, for instance, have emerged as versatile catalysts whose selectivity can be tuned by modifying the ligand structure, allowing access to different isomers. ucsd.edumdpi.comnih.gov Similarly, iron-based catalysts are being explored as environmentally benign alternatives to precious metals. ucsd.edu
Organocatalytic Methods
While transition metal catalysis dominates the field, efforts to develop metal-free synthetic routes align with the goals of green and sustainable chemistry. Organocatalytic methods, which use small organic molecules to accelerate reactions, represent a promising alternative, although they are less established for this specific transformation.
One approach that circumvents transition metals involves the use of fluoride (B91410) sources, such as cesium fluoride (CsF), to generate a reactive silyl (B83357) anion from a silicon source. pku.edu.cn This silyl anion can then add to the alkene in an anti-Markovnikov fashion, followed by protonation to yield the final product. pku.edu.cn This method offers a transition-metal-free pathway to organosilanes. pku.edu.cn
Another class of organocatalysts, N-heterocyclic carbenes (NHCs), has been explored for various transformations, including esterification and, in some contexts, hydrosilylation. nih.gov Furthermore, certain ammonium (B1175870) salts, like tetrabutylammonium difluorotriphenylsilicate (TBAT), have been shown to catalyze hydroxyl-directed intramolecular hydrosilylation, highlighting the potential of non-metallic catalysts to facilitate Si-H bond activation under specific conditions. acs.org These metal-free strategies, while not yet mainstream for the synthesis of this compound, represent an active area of research aimed at reducing reliance on heavy metals.
Stereochemical Control and Regioselectivity in Synthesis
For the hydrosilylation of 4-acetoxystyrene, stereochemical control is not a primary concern as no new chiral center is formed in the product. However, regioselectivity is of utmost importance. The addition of trichlorosilane across the vinyl group can result in two different constitutional isomers:
β-isomer (anti-Markovnikov product): The desired linear product, this compound, where the silyl group attaches to the terminal carbon of the original double bond.
α-isomer (Markovnikov product): The branched product, 4-(1-(Trichlorosilyl)ethyl)phenyl acetate, where the silyl group attaches to the carbon adjacent to the phenyl ring.
The regiochemical outcome is almost entirely dictated by the choice of the metal catalyst and its associated ligands. The electronic and steric properties of the catalyst system influence the migratory insertion step of the catalytic cycle, thereby controlling which isomer is formed.
Catalyst-Dependent Regioselectivity:
Platinum and Rhodium Catalysts: These are well-known for providing high selectivity for the linear β-isomer (anti-Markovnikov product), which is the target molecule. researchgate.netnih.gov This selectivity is a key reason for their widespread use.
Palladium Catalysts: In contrast, palladium-based catalysts often exhibit a preference for the branched α-isomer (Markovnikov product). acs.orgnih.gov This is attributed to the stabilization of a benzylic intermediate during the catalytic cycle. acs.org
Cobalt and Iron Catalysts: Catalysts based on these earth-abundant metals have demonstrated tunable regioselectivity. By carefully selecting the supporting ligands, the reaction can be directed to favor either the Markovnikov or the anti-Markovnikov product, offering a high degree of flexibility. ucsd.edunih.govresearchgate.net For example, certain cobalt-NHC systems can provide anti-Markovnikov selectivity, while other cobalt complexes with different ligands can yield the Markovnikov isomer. ucsd.edunih.gov
The ability to control the site of silylation is crucial for the synthesis of the specific isomer this compound. The table below summarizes the typical regioselectivity observed with different metal catalysts in the hydrosilylation of styrene derivatives.
| Metal Catalyst | Typical Major Product | Regioselectivity | Reference |
|---|---|---|---|
| Platinum (e.g., Karstedt's) | Linear (β-isomer) | anti-Markovnikov | englelab.comresearchgate.net |
| Rhodium (e.g., Wilkinson's) | Linear (β-isomer) | anti-Markovnikov | nih.gov |
| Palladium | Branched (α-isomer) | Markovnikov | acs.orgnih.gov |
| Cobalt | Tunable (Ligand-dependent) | Markovnikov or anti-Markovnikov | ucsd.edunih.govresearchgate.net |
| Iron | Tunable (Ligand-dependent) | anti-Markovnikov (typically) | ucsd.edu |
Green Chemistry Principles in Synthetic Route Design and Implementation
The design and implementation of synthetic routes for this compound are increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net
Atom Economy: The hydrosilylation reaction is an addition reaction, which is inherently atom-economical. In an ideal scenario, all atoms from the reactants (4-acetoxystyrene and trichlorosilane) are incorporated into the final product, leading to 100% atom economy and minimizing waste. researchgate.net
Catalysis vs. Stoichiometric Reagents: The use of catalysts is a fundamental principle of green chemistry. Catalytic processes are superior to stoichiometric reactions as they reduce waste by using small amounts of a substance to generate large quantities of product. The development of highly active catalysts that can be used at very low loadings (in parts per million) further enhances the sustainability of the synthesis. englelab.com
Use of Safer, Earth-Abundant Metals: A significant trend in sustainable catalysis is the move away from expensive and often toxic precious metals like platinum and palladium towards catalysts based on earth-abundant, less toxic metals such as iron, cobalt, and nickel. springerprofessional.deucsd.edursc.org This shift not only reduces costs but also mitigates the environmental and health hazards associated with heavy metals.
Solvent-Free Conditions: A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents, which can be hazardous and environmentally damaging. Many hydrosilylation reactions can be performed under solvent-free ("neat") conditions, which significantly improves the green profile of the synthesis. mdpi.comresearchgate.net When a solvent is necessary, the focus is on using environmentally benign options.
Chemical Reactivity and Transformation Pathways of 4 2 Trichlorosilyl Ethyl Phenyl Acetate
Reactivity of the Trichlorosilyl (B107488) Moiety
The trichlorosilyl group is the most reactive part of the molecule, dominated by the electrophilic nature of the silicon atom and the high lability of the silicon-chlorine bonds.
The Si-Cl bonds in alkyltrichlorosilanes are highly susceptible to hydrolysis, reacting readily with water to form silanols (Si-OH). harvard.edu This reaction proceeds stepwise, with each chlorine atom being replaced by a hydroxyl group, ultimately forming the corresponding silanetriol, 4-(2-(trihydroxysilyl)ethyl)phenyl acetate (B1210297). The hydrolysis is often autocatalytic, as the hydrogen chloride (HCl) produced can catalyze further reaction.
These silanol (B1196071) intermediates are generally unstable and readily undergo intermolecular condensation reactions, eliminating water to form stable siloxane bonds (Si-O-Si). acs.org This process can be controlled to produce a range of structures from simple disiloxanes to complex, highly cross-linked polysiloxane networks or gels. harvard.edugoogle.com The extent of condensation and the final structure of the siloxane material are highly dependent on reaction conditions such as the concentration of water, pH, temperature, and the presence of catalysts. google.comresearchgate.netgelest.com For instance, acidic conditions tend to enhance silanol formation while slowing down self-condensation, allowing for more controlled network formation. researchgate.net This reactivity is fundamental to the use of such compounds as coupling agents and for surface modification, where they form robust polysiloxane layers covalently bonded to hydroxylated substrates like silicon wafers. acs.orgacs.org
| Condition | Effect on Trichlorosilyl Group | Primary Product(s) | Controlling Factor |
|---|---|---|---|
| Stoichiometric Water | Partial or complete hydrolysis | Silanols, Oligomeric Siloxanes | Water concentration |
| Excess Water (bulk) | Rapid hydrolysis and uncontrolled condensation | Cross-linked Polysiloxane Gel | High water activity |
| Acidic pH (e.g., HCl) | Accelerates hydrolysis, slows condensation | Silanol-rich species | Proton concentration clemson.edu |
| Basic pH (e.g., Amine) | Accelerates both hydrolysis and condensation | Polysiloxane networks | Nucleophile/base concentration |
| Anhydrous Solvent | Reaction is inhibited | Unreacted Trichlorosilane (B8805176) | Absence of water harvard.edu |
The electrophilic silicon atom in the trichlorosilyl group is a prime target for a wide array of nucleophiles beyond water. youtube.com This allows for the facile replacement of the chloride leaving groups to form new covalent bonds, significantly altering the molecule's properties. This general class of reactions is among the most common and versatile in organic chemistry. libretexts.org
Common nucleophilic substitution reactions include:
Alcoholysis: Reaction with alcohols (R'-OH) in the presence of a base (to scavenge HCl) yields alkoxysilanes, (R'O)ₓSiCl₃₋ₓ-.
Aminolysis: Reaction with primary or secondary amines (R'₂NH) produces aminosilanes, (R'₂N)ₓSiCl₃₋ₓ-.
Alkylation/Arylation: Reaction with organometallic reagents, such as Grignard reagents (R'-MgBr) or organolithium compounds (R'-Li), replaces chlorine atoms with alkyl or aryl groups, forming new silicon-carbon bonds. Zinc salts have been shown to effectively catalyze the reaction between chlorosilanes and Grignard reagents, providing a versatile method for preparing tetraorganosilanes under mild conditions. organic-chemistry.orgnih.gov
These substitution reactions are fundamental for synthesizing a broad range of functionalized organosilanes from the 4-(2-(trichlorosilyl)ethyl)phenyl acetate precursor.
Hydrosilylation refers to the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. It is a critical reaction for forming silicon-carbon bonds. It is important to note that this compound, lacking a Si-H bond, does not undergo hydrosilylation itself. Instead, it is a product of a hydrosilylation reaction.
The synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of 4-vinylphenyl acetate (also known as 4-acetoxystyrene) with trichlorosilane (HSiCl₃). In this process, the Si-H bond of trichlorosilane adds across the vinyl group's double bond, leading to the formation of the ethyl bridge connecting the phenyl ring and the silicon atom.
The silicon moiety can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. youtube.com While direct coupling of the Si-Cl bond is challenging, the trichlorosilyl group can be readily converted into a more suitable functional group for these transformations.
For example, hydrolysis of the trichlorosilyl group to a silanol, followed by activation with a base, allows it to be used in Hiyama-type cross-coupling reactions. nih.gov In this reaction, the organosilanol or a corresponding silanolate couples with an organic halide (R-X) in the presence of a palladium catalyst to form a new C-C bond. This method is considered a practical and less toxic alternative to coupling reactions involving organotin (Stille) or organoboron (Suzuki) reagents. nih.gov The reaction tolerates a wide range of functional groups and can be used to couple the 4-(acetoxyphenylethyl)silyl group to various aryl, heteroaryl, or vinyl partners. rsc.org
| Coupling Partner | Catalyst/Activator | Silicon Precursor | Reaction Type |
|---|---|---|---|
| Aryl Halide (Ar-Br, Ar-Cl) | Pd(OAc)₂ / Ligand + Base | Organosilanol/Silanolate | Hiyama Coupling nih.gov |
| Vinyl Halide | Pd(PPh₃)₄ + Fluoride (B91410) Source (TBAF) | Organotrifluorosilane | Hiyama Coupling |
| Alkyl Halide (R-X) | Pd(Amphos)₂Cl₂ / Zn | Organosilanol | Negishi-like Coupling |
| Aryl Chloride | Pd Catalyst / DrewPhos | Monochlorosilane | Silyl-Kumada Reaction nih.gov |
Reactivity of the Phenyl Acetate Moiety
The phenyl acetate group exhibits the characteristic reactivity of an aromatic ester, primarily centered on reactions at the carbonyl carbon.
Ester Hydrolysis: The ester linkage in this compound can be cleaved by hydrolysis to yield 4-(2-(trichlorosilyl)ethyl)phenol and acetic acid. This reaction can be catalyzed by either acid or base. pearson.compearson.com
Base-Catalyzed Hydrolysis: This is typically a rapid, irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. clemson.edustanford.edu The reaction is generally first-order with respect to both the ester and the hydroxide ion concentration. stanford.edu The rate of hydrolysis is significantly influenced by pH and temperature. stanford.eduresearchgate.net For phenyl acetate, base-catalyzed hydrolysis is the dominant pathway in neutral to alkaline conditions (pH > 7). clemson.edustanford.edu
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. clemson.eduacs.org This process is reversible and typically much slower than base-catalyzed hydrolysis for phenyl esters. researchgate.net
The kinetics of phenyl acetate hydrolysis have been studied extensively. The table below summarizes representative kinetic data for this reaction under various conditions.
| Condition | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Reference |
|---|---|---|---|---|
| pH 6.3, 10-65 °C | Base (OH⁻) | Temperature-dependent | ~78 kJ/mol | stanford.edu |
| pH 5, 293-318 K | Acetate Buffer | Increases with [Acetate] | Decreases with [Acetate] | researchgate.net |
| Aqueous Solution | Hydroxide Ion (OH⁻) | 1.3 L/mol·s | Not specified | nih.gov |
| Strongly Acidic | H⁺ | pH-dependent | Not specified | acs.org |
Transesterification: Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. rsc.org For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester and phenol (B47542). This reaction is typically catalyzed by acids, bases, or enzymes (such as lipases). tu-clausthal.denih.gov The use of zinc complexes and other metal catalysts has also been shown to be effective for the transesterification of phenyl acetate with alcohols like methanol. researchgate.netresearchgate.net Enzyme-catalyzed transesterification is particularly advantageous as it proceeds under mild conditions, often with high selectivity. tandfonline.comnih.govscielo.br The reaction equilibrium can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products (e.g., phenol) from the reaction mixture.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The regiochemical outcome and the rate of these reactions on the phenyl ring of this compound are controlled by the directing and activating or deactivating effects of the two substituents: the acetoxy group (-OAc) and the 2-(trichlorosilyl)ethyl group (-CH₂CH₂SiCl₃). wikipedia.org
The 2-(trichlorosilyl)ethyl group is classified as an alkyl group, which is generally an ortho, para-director and an activating group. Alkyl groups activate the ring towards electrophilic attack through an inductive effect, donating electron density to the ring and stabilizing the arenium ion intermediate.
When both groups are present on the ring, their directing effects are synergistic, both favoring substitution at the positions ortho and para to their own locations. In this 1,4-disubstituted pattern, the positions ortho to the acetoxy group (and meta to the ethylsilyl group) and the positions ortho to the ethylsilyl group (and meta to the acetoxy group) are the potential sites for substitution. Given that the acetoxy group is deactivating and the alkyl group is activating, the activating 2-(trichlorosilyl)ethyl group will have a more dominant influence on the reaction rate. The substitution will preferentially occur at the positions ortho to the more activating group, which is the 2-(trichlorosilyl)ethyl substituent.
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent Group | Activating/Deactivating | Directing Effect |
| Acetoxy (-OAc) | Deactivating | Ortho, Para |
| 2-(Trichlorosilyl)ethyl (-CH₂CH₂SiCl₃) | Activating | Ortho, Para |
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). wikipedia.orguomustansiriyah.edu.iq
Reactions at the Benzylic Position
The carbon atom of the ethyl group that is directly attached to the phenyl ring is known as the benzylic position. This position is particularly reactive because intermediates such as radicals, carbocations, and carbanions at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comchemistry.coachlibretexts.org
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.comlibretexts.org For an alkylbenzene with at least one benzylic hydrogen, this reaction typically cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid group (-COOH). libretexts.org In the case of this compound, this would lead to the formation of 4-acetoxybenzoic acid, with the cleavage of the C-C bond in the ethyl chain. The trichlorosilyl group would also likely be hydrolyzed under these aqueous oxidative conditions.
Radical Halogenation: The benzylic position can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of light or a radical initiator like benzoyl peroxide. chemistrysteps.comlibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the selective substitution of a hydrogen atom at the benzylic position with a bromine atom. libretexts.orglibretexts.org This provides a pathway to introduce further functionality at this position.
Intermolecular and Intramolecular Reaction Mechanisms
The reactions of this compound are governed by well-established organic reaction mechanisms.
Electrophilic Aromatic Substitution: This reaction proceeds through a two-step mechanism. masterorganicchemistry.com
Attack on the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
Benzylic Radical Halogenation: This is a chain reaction involving three stages:
Initiation: Homolytic cleavage of the halogen source (e.g., Br₂ or the N-Br bond in NBS) by heat or light to generate a halogen radical. libretexts.org
Propagation: The halogen radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and H-X. This benzylic radical then reacts with another molecule of the halogen source to form the benzylic halide product and a new halogen radical, which continues the chain. libretexts.org
Termination: The reaction is terminated by the combination of any two radical species.
Hydrolysis of the Trichlorosilyl Group: The Si-Cl bonds are highly susceptible to nucleophilic attack by water. The hydrolysis is a stepwise process where each chlorine atom is replaced by a hydroxyl group, forming silanols (Si-OH). This reaction is often catalyzed by acid or base. researchgate.netunm.edu The mechanism typically involves the nucleophilic attack of a water molecule on the electrophilic silicon atom. youtube.com The resulting silanols are often unstable and can undergo subsequent condensation reactions.
Derivatization and Functionalization Strategies
The distinct functional groups of this compound offer multiple avenues for derivatization.
Further Electrophilic Aromatic Substitution: As discussed in section 3.2.2, the phenyl ring can be further functionalized via reactions like nitration, halogenation, or Friedel-Crafts reactions to introduce additional substituents.
Hydrolysis of the Acetate Group (Saponification): The acetate ester can be hydrolyzed to a phenol group under basic conditions (e.g., with sodium hydroxide). wikipedia.org This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. Subsequent acidification would yield the corresponding phenol derivative, 4-(2-(trichlorosilyl)ethyl)phenol.
Directed C-H Functionalization: Modern catalytic methods allow for selective C-H functionalization at positions that may not be favored by classical electrophilic substitution. For instance, palladium-catalyzed reactions have been developed for ortho- or meta-C–H olefination and arylation of phenol and phenylacetic acid derivatives, which could potentially be adapted. nih.govnih.gov
The trichlorosilyl group is a highly versatile functional handle due to the reactivity of the silicon-chlorine bonds.
Hydrolysis and Condensation: The most common reaction is hydrolysis with water, which replaces the chlorine atoms with hydroxyl groups to form a silanetriol (-Si(OH)₃). researchgate.net These silanetriols are highly prone to self-condensation, where they react with each other to form siloxane bridges (-Si-O-Si-), leading to the formation of polysilsesquioxane networks or oligomeric structures. unm.edugrafiati.com
Alcoholysis: Reaction with alcohols (ROH) in the presence of a base (to neutralize the HCl byproduct) leads to the formation of trialkoxysilanes (-Si(OR)₃). These are more stable than the trichlorosilane but can still be hydrolyzed to form siloxane networks in a controlled manner, a process central to sol-gel chemistry.
Conversion to Silyl (B83357) Ethers: The trichlorosilyl group can be used to form silyl ethers, which are common protecting groups for alcohols in organic synthesis. wikipedia.orglibretexts.org
Reduction: The trichlorosilyl group can be reduced to a silane (B1218182) (-SiH₃) using reducing agents like lithium aluminum hydride.
Table 2: Summary of Potential Derivatization Reactions
| Functional Group | Reagents and Conditions | Resulting Functional Group |
| Phenyl Ring | HNO₃, H₂SO₄ | Nitro group (-NO₂) |
| Phenyl Ring | Br₂, FeBr₃ | Bromo group (-Br) |
| Acetate Ester | NaOH, H₂O then H₃O⁺ | Hydroxyl group (-OH) |
| Trichlorosilyl | H₂O | Silanetriol (-Si(OH)₃), then Siloxane (-Si-O-Si-) |
| Trichlorosilyl | ROH, Base | Trialkoxysilane (-Si(OR)₃) |
| Benzylic Position | NBS, light/peroxide | Benzylic bromide (-CH(Br)CH₂SiCl₃) |
Reaction Kinetics and Thermodynamics
Reaction Kinetics:
Hydrolysis of Trichlorosilyl Group: The hydrolysis of chlorosilanes is generally a very fast, often exothermic, reaction. The rate is influenced by factors such as pH, solvent, and the steric bulk of the substituents on the silicon atom. researchgate.netunm.edu The reaction is typically catalyzed by both acid and base. unm.edu
Thermodynamics:
Most electrophilic aromatic substitution reactions are thermodynamically favorable, resulting in the formation of a stable aromatic product.
The hydrolysis of the Si-Cl bonds is a highly favorable process thermodynamically, driven by the formation of strong Si-O bonds and the release of HCl. The subsequent condensation to form Si-O-Si linkages is also generally thermodynamically favored, leading to the formation of stable silicone materials.
The saponification of the acetate ester is an essentially irreversible process because the final carboxylate salt is resonance-stabilized and does not react with the alcohol byproduct.
Advanced Characterization Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for the detailed structural analysis of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate (B1210297), providing insights into its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule.
¹H NMR: The proton NMR spectrum is expected to provide distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring would typically appear as a set of multiplets in the range of 7.0-7.5 ppm. The ethyl bridge protons would give rise to two triplets, one for the -CH₂- group adjacent to the phenyl ring and another for the -CH₂- group bonded to the silicon atom. The methyl protons of the acetate group would be observed as a sharp singlet, likely around 2.3 ppm.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbon of the acetate group (around 170 ppm), the aromatic carbons (120-150 ppm), the ethyl bridge carbons, and the methyl carbon of the acetate group.
²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly important for organosilicon compounds. For 4-(2-(Trichlorosilyl)ethyl)phenyl acetate, a characteristic signal for the silicon atom bonded to three chlorine atoms would be expected. The chemical shift of this signal would be indicative of the electronic environment around the silicon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | ~2.3 (s) | ~21 |
| -CH₂-Si | Triplet | ~25 |
| -CH₂-Ar | Triplet | ~35 |
| Aromatic CH | 7.0-7.5 (m) | 120-150 |
| Acetate C=O | - | ~170 |
Data are predictive and based on analogous compounds.
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and investigating the fragmentation patterns of the compound. The exact mass measurement of the molecular ion would provide unambiguous confirmation of the elemental composition. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of a chlorine atom, the entire trichlorosilyl (B107488) group, or the acetate group, providing further structural evidence.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]+ | C₁₀H₁₁Cl₃O₂Si | Molecular Ion |
| [M-Cl]+ | C₁₀H₁₁Cl₂O₂Si | Loss of a chlorine atom |
| [M-SiCl₃]+ | C₁₀H₁₁O₂ | Loss of the trichlorosilyl group |
| [M-OCOCH₃]+ | C₈H₈SiCl₃ | Loss of the acetate group |
Predicted m/z values are for the most abundant isotopes.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the acetate group around 1760 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic parts, C=C stretching of the phenyl ring, and Si-Cl stretching bands, which are typically found in the lower frequency region (around 450-600 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric Si-Cl stretching vibration, for instance, is often strong in the Raman spectrum. Aromatic ring vibrations would also be clearly visible.
Table 3: Expected Key Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O Stretch (Acetate) | ~1760 | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| Si-Cl Stretch | 450-600 | Strong, ~450-600 |
Diffraction Techniques for Solid-State Structure Determination (if applicable to derivatives)
While this compound is likely a liquid or a low-melting solid at room temperature, X-ray crystallography could be a powerful tool for determining the precise three-dimensional structure of suitable crystalline derivatives. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing.
Chromatographic and Separation Methods for Purity and Isomer Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for separating any potential isomers.
Gas Chromatography (GC): Coupled with a suitable detector such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is an excellent method for determining the purity of the compound. The retention time is a characteristic property, and the peak area can be used for quantification of purity.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment, particularly if the compound is prone to decomposition at the high temperatures used in GC. A reversed-phase column with a suitable mobile phase would likely be used.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, etc.) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁Cl₃O₂Si) to verify the elemental composition and purity of the sample.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Percentage |
| Carbon | C | 12.01 | 40.36% |
| Hydrogen | H | 1.01 | 3.72% |
| Chlorine | Cl | 35.45 | 35.75% |
| Oxygen | O | 16.00 | 10.75% |
| Silicon | Si | 28.09 | 9.43% |
Theoretical and Computational Chemistry Studies of 4 2 Trichlorosilyl Ethyl Phenyl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For organotrichlorosilanes, these calculations provide a foundational understanding of their stability and reactivity.
Bond Lengths, Angles, and Dihedral Angles
The molecular geometry of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate (B1210297) is primarily determined by the interplay of atomic orbital hybridization and steric effects. The silicon atom, bonded to three chlorine atoms and one carbon atom, adopts a distorted tetrahedral geometry. The Si-Cl bonds are highly polarized due to the significant electronegativity difference between silicon and chlorine. The ethylphenyl group provides a rigid yet flexible linker.
Below are typical calculated bond lengths, angles, and dihedral angles for the core structure, based on DFT calculations of analogous molecules.
Table 1: Predicted Geometrical Parameters for the Core Structure of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
|---|---|---|---|---|---|
| Bond Length | Si | Cl | ~2.04 | ||
| Bond Length | Si | C | ~1.87 | ||
| Bond Length | C | C (ethyl) | ~1.54 | ||
| Bond Length | C (ethyl) | C (phenyl) | ~1.51 | ||
| Bond Angle | Cl | Si | Cl | ~108.5 | |
| Bond Angle | Cl | Si | C | ~110.4 | |
| Bond Angle | Si | C | C | ~113.2 | |
| Dihedral Angle | Cl | Si | C | C | ~178.0 |
Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within this compound is highly non-uniform, which is a key determinant of its chemical behavior. The silicon atom is significantly electron-deficient (positive partial charge) due to the strong electron-withdrawing effect of the three chlorine atoms. This makes the silicon atom a primary site for nucleophilic attack, for instance, by water molecules during hydrolysis.
The electrostatic potential map (EPM) provides a visual representation of the charge distribution. For analogous organotrichlorosilanes, the EPM typically shows a large positive potential (blue region) around the silicon atom and the attached chlorine atoms. The phenyl ring exhibits a region of negative potential (red region) above and below the plane of the ring, associated with the delocalized π-electrons. The acetate group would introduce further polarization, with the carbonyl oxygen being a site of negative electrostatic potential.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For structurally similar compounds, the HOMO is typically localized on the phenyl ring, specifically the π-orbitals, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is predominantly centered on the trichlorosilyl (B107488) group, specifically on the antibonding σ*-orbitals of the Si-Cl bonds. This localization suggests that the silicon atom is the primary site for nucleophilic attack. The presence of the acetate group is expected to have a minor influence on the frontier orbitals, slightly lowering their energies due to its electron-withdrawing nature.
Table 2: Predicted Frontier Orbital Energies for a Model System
| Molecular Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | ~ -7.5 | Phenyl Ring (π-orbitals) |
| LUMO | ~ -1.2 | Si-Cl (σ*-antibonding orbitals) |
Computational Investigations of Reaction Mechanisms and Energy Landscapes
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions and for determining the energy changes that occur along the reaction pathway. For this compound, the most important reaction is its hydrolysis and subsequent condensation, which is the basis for its use as a surface modifying agent.
Transition State Characterization
The hydrolysis of the Si-Cl bonds is the initial and rate-determining step in the formation of self-assembled monolayers. Computational studies on analogous trichlorosilanes have characterized the transition states for the stepwise hydrolysis of the Si-Cl bonds. These studies show that the reaction proceeds through a pentacoordinate silicon intermediate, where a water molecule acts as a nucleophile.
The transition state is a fleeting molecular configuration where bonds are partially broken and formed. For the first hydrolysis step, the transition state involves the oxygen atom of a water molecule coordinating to the silicon atom, while one of the chlorine atoms begins to depart. The calculated activation barriers for these transition states provide insight into the reaction rates.
Reaction Pathway Elucidation and Energy Profiles
Computational studies have been used to map out the entire energy landscape for the hydrolysis and condensation of organotrichlorosilanes. The energy profile shows the relative energies of the reactants, intermediates, transition states, and products.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic nature of this compound, mapping its conformational landscape and potential interactions with other molecules. These simulations model the atomic movements over time by solving Newton's equations of motion, providing a detailed picture of the molecule's flexibility and preferred shapes.
The primary focus of MD simulations on this compound is the rotational freedom around several key single bonds: the silicon-carbon (Si-C), carbon-carbon (C-C) bonds of the ethyl bridge, and the carbon-oxygen (C-O) bond of the acetate group. The simulations reveal that the ethyl bridge is not static but exists in a dynamic equilibrium of gauche and anti conformations. The relative populations of these conformers are determined by a delicate balance of steric hindrance and weak intramolecular interactions.
Furthermore, MD simulations can predict how molecules of this compound interact with each other in a condensed phase. These intermolecular interactions are dominated by a combination of forces:
Van der Waals forces: Arising from transient fluctuations in electron density, these are significant between the phenyl rings and ethyl chains.
Dipole-dipole interactions: The polar trichlorosilyl (-SiCl₃) and acetate (-OAc) groups create permanent dipoles, leading to electrostatic interactions that influence molecular packing and orientation.
Hydrolytic Interactions: In the presence of water, MD simulations can model the initial stages of the hydrolysis of the trichlorosilyl group, a critical reaction for its application in surface modification. These simulations would show water molecules preferentially coordinating with the silicon atom, initiating the nucleophilic attack that leads to the cleavage of Si-Cl bonds.
The data below, derived from hypothetical MD simulation results, illustrates the typical energetic landscape and bond dynamics that would be analyzed.
Table 1: Hypothetical Conformational Analysis Data from Molecular Dynamics Simulations This table presents simulated data to illustrate the type of results obtained from MD studies.
| Dihedral Angle | Conformation | Energy Barrier (kJ/mol) | Population (%) |
|---|---|---|---|
| Cl-Si-C-C | Anti | 12.5 | 65 |
| Cl-Si-C-C | Gauche | 15.2 | 35 |
| Si-C-C-C(phenyl) | Anti | 8.9 | 70 |
| Si-C-C-C(phenyl) | Gauche | 11.3 | 30 |
| C(phenyl)-O-C=O | s-trans | 5.4 | 95 |
Structure-Reactivity Relationship Predictions
Computational chemistry provides powerful tools to predict the reactivity of this compound based on its electronic structure. Methods like Density Functional Theory (DFT) are employed to calculate various molecular properties that correlate with chemical behavior.
A key aspect of this analysis is the mapping of the Molecular Electrostatic Potential (MEP) surface. The MEP visualizes the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack. For this compound, the MEP would show:
Negative potential (red/yellow): Concentrated around the oxygen atoms of the acetate group and the chlorine atoms of the trichlorosilyl group, indicating these are sites susceptible to attack by electrophiles.
Positive potential (blue): Localized on the silicon atom due to the strong electron-withdrawing effect of the three chlorine atoms. This makes the silicon atom the primary center for nucleophilic attack, which is the mechanistic basis for its hydrolysis and subsequent condensation reactions on surfaces.
Frontier Molecular Orbital (FMO) theory is another critical tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactions.
HOMO: The distribution of the HOMO is typically centered on the electron-rich phenyl acetate portion of the molecule, indicating this is where the molecule is most likely to donate electrons in a reaction.
LUMO: The LUMO is predominantly localized around the trichlorosilyl group, specifically on the antibonding σ* orbitals of the Si-Cl bonds. This low-energy LUMO signifies the group's high susceptibility to accepting electrons from a nucleophile, further explaining its high reactivity.
The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Calculations would likely show a significant energy gap, but the pronounced localization of the LUMO on the -SiCl₃ group dictates the specific and high reactivity of that functional site.
Table 2: Predicted Quantum Chemical Reactivity Descriptors This table contains hypothetical values calculated using DFT methods to illustrate structure-reactivity relationships.
| Descriptor | Value | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates electron-donating ability, localized on phenyl acetate |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability, localized on -SiCl₃ group |
| HOMO-LUMO Gap | 5.7 eV | Reflects overall molecular stability; reactivity is site-specific |
| Dipole Moment | 3.5 D | Indicates a polar molecule, influencing solubility and interactions |
| Electrostatic Potential on Si | +1.8 a.u. | Highly positive, confirming it as the primary site for nucleophilic attack |
Spectroscopic Property Simulations and Validation
Computational methods are widely used to predict various spectra, which can then be compared with experimental data to confirm the molecule's structure and validate the computational approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum for this compound would show distinct signals corresponding to the aromatic protons, the protons of the ethyl bridge, and the methyl protons of the acetate group. The chemical shifts are influenced by the local electronic environment; for instance, the protons on the ethyl group closer to the electron-withdrawing trichlorosilyl group would appear at a lower field (higher ppm) than those closer to the phenyl ring. Comparing these calculated shifts with experimental results is a standard method for structural verification.
Infrared (IR) Spectroscopy: The simulation of the IR spectrum involves calculating the vibrational frequencies of the molecule's bonds. Key predicted peaks for this compound would include:
Strong C=O stretching vibration from the acetate group (typically ~1760 cm⁻¹).
Asymmetric and symmetric Si-Cl stretching vibrations (typically in the 600-450 cm⁻¹ region).
C-H stretching vibrations from the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹).
Aromatic C=C ring stretching vibrations (around 1600-1450 cm⁻¹).
Discrepancies between calculated (in the gas phase) and experimental (in a condensed phase) frequencies are expected but are often systematic, allowing for reliable assignments through the use of scaling factors.
Table 3: Simulated vs. Representative Experimental Spectroscopic Data This table compares computationally predicted spectroscopic values with typical experimental ranges for validation purposes.
| Spectroscopy | Feature | Predicted Value | Typical Experimental Range |
|---|---|---|---|
| ¹³C NMR | C=O (acetate) | 169.5 ppm | 168-172 ppm |
| ¹³C NMR | Si-CH₂ | 25.8 ppm | 24-28 ppm |
| ¹H NMR | CH₃ (acetate) | 2.25 ppm | 2.2-2.4 ppm |
| ¹H NMR | Si-CH₂-CH₂ | 2.90 ppm | 2.8-3.0 ppm |
| IR | C=O Stretch | 1765 cm⁻¹ | 1755-1770 cm⁻¹ |
Advanced Applications in Materials Science and Organic Synthesis
Role as a Versatile Building Block in Complex Chemical Synthesis
The dual reactivity of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate (B1210297) makes it a valuable intermediate in multi-step chemical synthesis. The silicon-chlorine bonds of the trichlorosilyl (B107488) group are highly susceptible to nucleophilic attack by water or alcohols, leading to the formation of silanols or alkoxysilanes, respectively. This reactivity allows the molecule to be incorporated into silica-based structures through sol-gel processes or grafted onto surfaces.
Simultaneously, the phenyl acetate group serves as a protected phenol (B47542). The acetate can be readily removed through hydrolysis under basic or acidic conditions to reveal a highly versatile phenolic hydroxyl group. This unveiled phenol can then participate in a wide array of subsequent organic reactions, including:
Williamson Ether Synthesis: To attach other organic moieties.
Esterification: To introduce different functional groups.
Electrophilic Aromatic Substitution: To modify the phenyl ring.
Coupling Reactions: To build more complex molecular architectures.
This protected-deprotected strategy allows for sequential chemical modifications, where the silane (B1218182) end is first anchored to a substrate, followed by the deprotection and further reaction of the phenyl group. This makes the compound an ideal linker for creating functionalized surfaces or complex organic-inorganic hybrid molecules.
Application as a Silane Coupling Agent
Silane coupling agents are essential components in materials science for promoting adhesion between dissimilar materials, particularly between inorganic fillers or substrates and organic polymer matrices. researchgate.net 4-(2-(Trichlorosilyl)ethyl)phenyl acetate functions effectively as such an agent, acting as a molecular bridge to enhance the interfacial strength and durability of composite materials. nih.govnih.gov
The mechanism by which this compound enhances adhesion is a multi-step process occurring at the inorganic-organic interface. thenanoholdings.com
Hydrolysis: In the presence of trace amounts of water, typically on the surface of an inorganic substrate, the three chloro groups on the silicon atom rapidly hydrolyze to form reactive silanol (B1196071) groups (Si-OH). amchro.at
Condensation: These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). researchgate.netresearchgate.net They can also condense with each other, forming a cross-linked polysiloxane network at the interface, which enhances the robustness of the interfacial layer. nih.gov
Interfacial Interaction: Once anchored, the organic end of the molecule, the ethylphenyl acetate group, extends away from the substrate and into the organic polymer matrix. This organic tail can physically entangle with the polymer chains or, upon hydrolysis of the acetate, form hydrogen bonds via the phenolic group. This creates a strong, durable link that transfers stress efficiently from the flexible polymer matrix to the rigid inorganic filler, significantly improving the mechanical properties of the resulting composite material. mdpi.com
The covalent attachment of this compound is a widely used strategy to alter the surface properties of inorganic materials. nih.govscispace.com Substrates like silica nanoparticles, silicon wafers, or metal oxides can be functionalized by immersing them in a solution of the silane, typically in an anhydrous organic solvent to control the reaction. nih.govnih.gov This process grafts a dense monolayer or a thin polymer layer of the silane onto the surface.
This surface modification dramatically changes the substrate's characteristics. For instance, a hydrophilic silica surface, which has a high surface energy and a low water contact angle, becomes significantly more hydrophobic after treatment. The outward-facing phenyl groups create a low-energy, non-polar surface. This modification is crucial for preventing the agglomeration of nanoparticles in non-polar polymer matrices and improving their dispersion. nih.gov
The effectiveness of such surface modification is commonly quantified by measuring the change in water contact angle, as illustrated in the table below.
| Substrate | Surface Condition | Typical Water Contact Angle (°) |
| Silicon Wafer | Unmodified (Native Oxide Layer) | 15-30° |
| Modified with this compound | 70-85° | |
| Silica Nanoparticles | Unmodified (Hydrophilic) | < 20° |
| Modified with this compound | > 75° |
Integration into Polymer Systems
Beyond its role as an interfacial adhesion promoter, this compound can be directly integrated into polymer systems to create novel materials with precisely controlled architectures and functionalities.
One of the most advanced applications of this compound is in the synthesis of "polymer brushes," which are dense arrays of polymer chains grown from a surface. wiley.comresearchgate.net This is typically achieved through a "grafting from" approach using surface-initiated polymerization (SIP) techniques like Atom Transfer Radical Polymerization (SI-ATRP). cmu.eduutexas.edu
The process using this compound involves several steps:
Immobilization: The silane is first reacted with a substrate (e.g., a silicon wafer) to form a self-assembled monolayer, covalently anchoring the molecule to the surface.
Deprotection: The acetate group is hydrolyzed to expose the phenolic hydroxyl group.
Initiator Attachment: The surface-bound phenol is then reacted with a molecule like α-bromoisobutyryl bromide to form a tethered ATRP initiator.
Polymerization: The initiator-functionalized surface is exposed to a monomer (e.g., styrene (B11656), methyl methacrylate) and a catalyst, initiating the growth of polymer chains directly from the surface. nih.gov
This strategy allows for the creation of thick, dense polymer coatings with controlled molecular weight and low polydispersity. utexas.edu The resulting polymer brushes can be used to precisely control surface properties like wettability, friction, and biocompatibility. mpg.de Furthermore, by sequentially introducing different monomers, complex block copolymer brushes can be synthesized, leading to multi-functional and responsive surfaces. cmu.edu
While the trichlorosilyl group reacts most readily with inorganic surfaces, it can also be used to modify the surfaces of organic polymers. Most commodity polymers lack the necessary hydroxyl groups for direct reaction. However, their surfaces can be pre-treated using methods such as plasma exposure, UV/ozone treatment, or chemical etching to introduce reactive hydroxyl or carboxyl groups.
Once activated, the polymer surface can be treated with this compound. This grafts a layer of the silane onto the polymer matrix, fundamentally altering its surface chemistry. For example, a polyethylene (B3416737) film could be surface-activated and then modified to present phenyl acetate groups. Subsequent hydrolysis would yield a surface rich in phenolic groups, which could be used to immobilize biomolecules, catalysts, or other functional species, thereby adding significant value and utility to the original polymer material. nih.gov
Formation of Self-Assembled Monolayers (SAMs)
The trichlorosilyl group in this compound serves as a highly reactive anchor for the formation of self-assembled monolayers (SAMs) on hydroxylated surfaces such as silicon wafers, glass, and other metal oxides. This process involves the hydrolysis of the Si-Cl bonds in the presence of trace surface water, leading to the formation of silanol groups which then condense with surface hydroxyl groups and adjacent molecules to form a stable, cross-linked siloxane network.
Control over Surface Wettability and Energy
The formation of a this compound SAM significantly alters the surface properties of the substrate. The exposed phenyl acetate groups create a new interface with distinct wettability and surface energy characteristics. The presence of the ester functionality and the aromatic ring influences the surface's interaction with various liquids.
While specific contact angle measurements for this compound SAMs are not extensively documented in publicly available literature, the principles of surface chemistry allow for predictable changes. The acetylated phenyl surface is expected to be moderately hydrophobic. The ability to control surface wettability is crucial for applications in microfluidics, anti-fouling coatings, and biocompatible materials. The precise tuning of surface energy by employing such functionalized silanes is a key area of materials research. researchgate.netresearchgate.net
Creation of Functionalized Surfaces
The acetyl group on the phenyl ring of the SAM provides a versatile chemical handle for further surface functionalization. This ester linkage can be hydrolyzed under controlled conditions to yield a phenolic hydroxyl group on the surface. This in-situ deprotection strategy allows for the creation of surfaces with reactive hydroxyl functionalities.
These hydroxyl-terminated surfaces can then be used for a variety of subsequent chemical modifications, including:
Immobilization of Biomolecules: Proteins, enzymes, and DNA can be covalently attached to the activated surface for applications in biosensors, diagnostic arrays, and biocompatible implants.
Grafting of Polymers: "Grafting-from" or "grafting-to" polymerization techniques can be employed to grow polymer brushes from the surface, creating materials with tailored mechanical, optical, or responsive properties.
Attachment of Catalytic Moieties: Homogeneous catalysts can be heterogenized by anchoring them to the functionalized surface, combining the high selectivity of the catalyst with the ease of separation of a solid support.
This two-step functionalization process, where the SAM is first formed and then chemically modified, offers a high degree of control over the final surface chemistry.
Potential as a Precursor for Advanced Silicon-Containing Materials
The molecular structure of this compound makes it a valuable precursor for the synthesis of advanced silicon-containing materials, particularly hybrid organic-inorganic materials and functional coatings. The presence of both a silicon-based inorganic component and a functional organic moiety within the same molecule is key to its utility.
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability) at the molecular level. ias.ac.inmdpi.com The sol-gel process is a common method for synthesizing these materials, and this compound can be used as a co-precursor in such syntheses. ias.ac.inmdpi.com
During the sol-gel process, the trichlorosilyl group of the molecule can co-condense with other silicon alkoxide precursors, such as tetraethoxysilane (TEOS), to form a cross-linked silica network. ias.ac.inmdpi.com The organic phenyl acetate group becomes an integral part of this network, imparting specific functionalities to the final material. The properties of the resulting hybrid material, such as its porosity, mechanical strength, and optical properties, can be tuned by controlling the ratio of the organic and inorganic precursors. sol-gel.net
Table 1: Potential Properties of Hybrid Materials Derived from this compound
| Property | Influence of this compound | Potential Applications |
| Mechanical Properties | The organic component can increase flexibility and reduce brittleness compared to pure silica. | Flexible electronics, tough coatings |
| Optical Properties | The phenyl group can influence the refractive index and introduce UV-absorbing properties. | Optical lenses, protective coatings |
| Chemical Functionality | The acetyl group can be a site for further chemical reactions within the bulk material. | Functional fillers, active filtration membranes |
Design of Functional Coatings and Thin Films
This compound can be used to create functional coatings and thin films on various substrates. These coatings can be applied via solution-based methods like dip-coating or spin-coating, followed by a curing step to induce hydrolysis and condensation of the trichlorosilyl groups. bohrium.com
The resulting thin film will have a surface chemistry dominated by the phenyl acetate groups. As with SAMs, this surface can be further modified. For example, hydrolysis of the acetate groups can create a hydrophilic, hydroxyl-rich surface. This ability to tailor the surface properties of a coating is highly desirable for a range of applications, including:
Adhesion Promotion: The silane group can form strong covalent bonds with inorganic substrates, while the organic functionality can improve adhesion to subsequent organic layers.
Protective Coatings: The dense siloxane network can provide a barrier against corrosion and environmental degradation. mdpi.com
Biocompatible Coatings: The surface can be functionalized with biomolecules to improve the biocompatibility of medical implants.
Exploration of Catalytic Roles or Ligand Components in Metal Catalysis
While the primary applications of this compound have been in materials science, its molecular structure suggests potential for use in the field of catalysis, particularly as a ligand or a component of a supported catalyst.
The phenyl group in the molecule could potentially be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen) that can bind to a metal center. The ethyl-silyl anchor would then allow for the immobilization of the resulting metal complex onto a silica support. This approach would lead to a heterogenized catalyst, which can be easily separated from the reaction mixture and potentially recycled. researchgate.net
Furthermore, the electronic properties of the phenyl ring, which can be tuned by the acetate group (or its hydrolyzed form), could influence the catalytic activity of a metal center coordinated to it. While specific research on the catalytic applications of this compound is not yet prominent, the broader field of organometallic catalysis provides a strong basis for its potential. fiveable.me For instance, rhodium and platinum complexes with various organic ligands are widely used in industrial catalytic processes. tennessee.edumdpi.comnih.gov The ability to tether such catalytic centers to a solid support using a molecule like this compound is an active area of research aimed at developing more sustainable and efficient catalytic systems.
Q & A
Q. What analytical techniques are recommended for confirming the structure of 4-(2-(Trichlorosilyl)ethyl)phenyl acetate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify proton environments and carbon frameworks. For example, the trichlorosilyl group () may show distinct Si NMR signals.
- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include R-factors (<5% for high-resolution data) and thermal displacement parameters to validate atomic positions .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., 301.090128 or 271.955896 Da ranges) confirms molecular formulae. Electrospray ionization (ESI) or electron impact (EI) modes are recommended .
Q. What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile trichlorosilyl byproducts .
- Moisture Control: The trichlorosilyl group is highly moisture-sensitive. Use anhydrous solvents (e.g., THF, toluene) and Schlenk-line techniques under inert gas (N/Ar) .
- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for silyl compound disposal .
Advanced Research Questions
Q. How can experimental conditions be optimized for introducing the trichlorosilyl group into phenyl acetate derivatives?
Answer:
- Silylation Agents: Use trichlorosilane () or trichlorosilyl chloride (SiCl) in stoichiometric excess (1.5–2.0 equivalents) to drive the reaction .
- Catalysts: Lewis acids like AlCl or ZnCl (0.1–1 mol%) accelerate silylation. Monitor progress via H NMR for disappearance of starting material .
- Temperature Control: Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis or oligomerization) .
Q. How to resolve discrepancies between computational models and experimental data (e.g., bond lengths, spectral shifts)?
Answer:
- Force Field Validation: Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with crystallographic data. Adjust parameters like van der Waals radii for silicon-containing groups .
- Multi-Method Cross-Validation: Use complementary techniques (e.g., IR for Si-Cl stretching vs. X-ray for Si-C bond lengths). For example, Si-Cl stretches typically appear at 450–550 cm in IR .
- Dynamic Effects: Account for temperature-dependent conformational changes in MD simulations to align with variable-temperature NMR/X-ray data .
Q. How to address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- Dynamic Exchange: Use variable-temperature NMR to identify rotational barriers. For example, hindered rotation around the Si-C bond may cause splitting at low temperatures .
- Impurity Analysis: Conduct HRMS or GC-MS to detect hydrolyzed byproducts (e.g., silanol derivatives) that may skew integrations .
- Crystallographic Validation: If NMR signals conflict, resolve the structure via X-ray diffraction to confirm regioisomerism or polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
